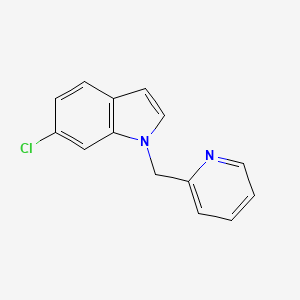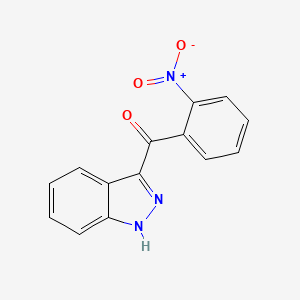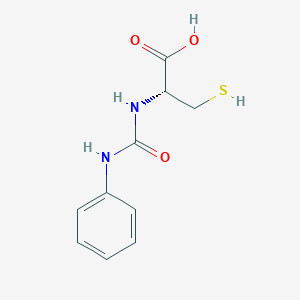
6,6'-(Cyclohexane-1,4-diyl)dihexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is an organic compound characterized by a cyclohexane ring substituted at the 1 and 4 positions with hexanoic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with hexanoic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid can be employed to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hexanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.
Reduction: Cyclohexane-1,4-diyl dihexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexane ring provides structural stability, while the hexanoic acid groups facilitate interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar structure but lacks the hexanoic acid groups.
Hexanoic acid: Contains the hexanoic acid moiety but lacks the cyclohexane ring.
Cyclohexane-1,4-diyl dihexanol: Reduced form of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid.
Uniqueness
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is unique due to the combination of the cyclohexane ring and hexanoic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
666857-64-3 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
6-[4-(5-carboxypentyl)cyclohexyl]hexanoic acid |
InChI |
InChI=1S/C18H32O4/c19-17(20)9-5-1-3-7-15-11-13-16(14-12-15)8-4-2-6-10-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22) |
Clé InChI |
WSHFRYBDBWNORZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CCCCCC(=O)O)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)










![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)


